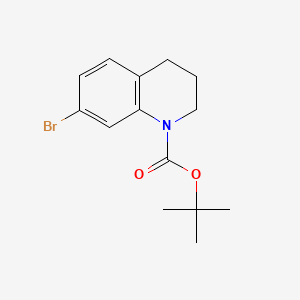

tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 7-bromo-3,4-dihydro-2H-quinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-8-4-5-10-6-7-11(15)9-12(10)16/h6-7,9H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOJRQDHTJFLVJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718432 | |

| Record name | tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187932-64-4 | |

| Record name | tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate: A Cornerstone Intermediate in Modern Medicinal Chemistry

Introduction: The Strategic Importance of the 7-Bromo-3,4-dihydroquinoline Scaffold

In the landscape of contemporary drug discovery and organic synthesis, the strategic deployment of versatile building blocks is paramount to the efficient construction of complex molecular architectures. Among these, tert-butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate stands out as a pivotal intermediate. Its unique structural features—a Boc-protected nitrogen within a tetrahydroquinoline core and a strategically positioned bromine atom on the aromatic ring—render it an exceptionally valuable substrate for a range of chemical transformations. This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. The 3,4-dihydroquinoline moiety is a privileged scaffold in medicinal chemistry, with compounds containing this core structure exhibiting a wide array of biological activities, including potential treatments for cancer, infectious diseases, and neurological disorders.[1][2] The strategic placement of the bromine atom at the 7-position provides a versatile handle for late-stage functionalization, enabling the exploration of structure-activity relationships (SAR) crucial for drug optimization.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective utilization in the laboratory. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1187932-64-4 | N/A |

| Molecular Formula | C₁₄H₁₈BrNO₂ | [1] |

| Molecular Weight | 312.20 g/mol | [1] |

| Appearance | Solid | [3] |

| Boiling Point | 394.8±42.0 °C (Predicted) | [4] |

| Density | 1.353±0.06 g/cm³ (Predicted) | N/A |

| Storage | 2–8°C, sealed in dry conditions | [1] |

Spectroscopic Data: The structural integrity of this compound is routinely confirmed by spectroscopic methods. The ¹H NMR spectrum provides a characteristic fingerprint of the molecule.

-

¹H NMR (500 MHz, CDCl₃): δ 7.25 (m, 2H), 6.98 (d, J = 8.0 Hz, 1H), 4.52 (s, 2H), 3.61 (t, J = 5.7 Hz, 2H), 2.75 (t, J = 6.0 Hz, 2H), 1.48 (s, 9H).[1]

Synthesis and Manufacturing: A Self-Validating Protocol

The most prevalent and efficient synthesis of this compound involves the N-protection of its precursor, 7-bromo-1,2,3,4-tetrahydroquinoline. The use of di-tert-butyl dicarbonate (Boc₂O) is the industry standard for installing the tert-butoxycarbonyl (Boc) protecting group, a strategy favored for its mild reaction conditions and the stability of the resulting carbamate.

Experimental Protocol: Boc Protection of 7-bromo-1,2,3,4-tetrahydroquinoline

This protocol is designed to be a self-validating system, where successful execution is confirmed by the straightforward purification and high yield of the desired product.

Materials:

-

7-bromo-1,2,3,4-tetrahydroquinoline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 7-bromo-1,2,3,4-tetrahydroisoquinoline in THF, add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[1]

-

Stir the reaction mixture at 60 °C for 12 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Extract the residue with ethyl acetate.

-

Wash the combined organic layers sequentially with water and brine, then dry over anhydrous sodium sulfate.

-

After evaporation of the solvent, purify the crude product by column chromatography on silica gel to afford this compound as a solid. This method has been reported to achieve a yield as high as 99% under optimized, microwave-assisted conditions.[1]

Causality Behind Experimental Choices:

-

Boc₂O and DMAP: The combination of Boc₂O and DMAP is a highly efficient system for the protection of secondary amines. DMAP acts as a nucleophilic catalyst, accelerating the reaction.

-

Anhydrous THF: The use of an anhydrous solvent is crucial to prevent the hydrolysis of Boc₂O.

-

Aqueous Workup: The washing steps with water and brine are essential to remove any water-soluble byproducts and unreacted reagents.

-

Column Chromatography: This final purification step ensures the high purity of the final product, which is critical for its use in subsequent sensitive reactions like palladium-catalyzed cross-couplings.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the reactivity of its C-Br bond, which serves as a linchpin for the introduction of diverse functionalities through palladium-catalyzed cross-coupling reactions. The two most significant of these are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful and versatile method for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[5] This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.[5]

General Protocol for Suzuki-Miyaura Coupling:

Materials:

-

This compound

-

Arylboronic acid or arylboronic acid pinacol ester

-

Palladium catalyst (e.g., Pd[P(tBu)₃]₂)

-

Base (e.g., Cesium carbonate, Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-Dioxane)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry reaction vessel, add this compound, the arylboronic acid or its ester, the palladium catalyst, and the base.

-

Evacuate and backfill the vessel with an inert gas.

-

Add the anhydrous solvent.

-

Heat the reaction mixture with stirring for a specified time, typically ranging from a few hours to overnight, at a temperature usually between 80-120 °C.[6]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction, and perform an aqueous workup followed by extraction with an organic solvent.

-

Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in a vast number of pharmaceuticals.[7] This palladium-catalyzed reaction couples an amine with an aryl halide.[7]

General Protocol for Buchwald-Hartwig Amination:

Materials:

-

This compound

-

Primary or secondary amine

-

Palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos, SPhos)

-

Base (e.g., Sodium tert-butoxide, NaOtBu)

-

Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a dry reaction vessel, combine the palladium catalyst, the phosphine ligand, and the base.

-

Add the anhydrous solvent and stir for a few minutes to form the active catalyst.

-

Add this compound and the amine.

-

Heat the reaction mixture under an inert atmosphere with vigorous stirring. Reaction temperatures and times will vary depending on the specific substrates.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction, and perform an aqueous workup and extraction.

-

Purify the product by column chromatography.

Conclusion: A Versatile Tool for Innovation

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design in accelerating scientific discovery. Its robust synthesis and predictable reactivity in key cross-coupling reactions make it an indispensable tool for medicinal chemists and organic synthesists. The ability to readily introduce a wide range of aryl and amino substituents at the 7-position of the dihydroquinoline core allows for the rapid generation of diverse compound libraries, significantly streamlining the hit-to-lead and lead optimization phases of drug development. As the quest for novel therapeutics continues, the demand for versatile and reliable building blocks like this compound will undoubtedly grow, solidifying its place as a cornerstone of modern chemical synthesis.

References

-

ChemBK. tert-Butyl 7-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate. [Link]

-

MySkinRecipes. This compound. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Tert-Butyl 7-Bromo-3,4-Dihydroisoquinoline-2(1H)-Carboxylate: Synthesis, Applications, and Role as a Pharmaceutical Intermediate. [Link]

-

PubChem. tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

- Google Patents.

-

AWS. Supporting Information A practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Organic Reactions. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

-

YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

-

PubMed. Tetrahydroisoquinolines - an updated patent review for cancer treatment (2016 - 2024). [Link]

Sources

- 1. Synthesis of substituted 3,4-dihydroquinazolinones via a metal free Leuckart–Wallach type reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrahydroisoquinolines - an updated patent review for cancer treatment (2016 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 7-BROMO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE | 17680-55-6 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. tcichemicals.com [tcichemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate (CAS Number: 1187932-64-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate, registered under CAS number 1187932-64-4, is a pivotal synthetic intermediate in the landscape of pharmaceutical and medicinal chemistry. This N-Boc protected brominated tetrahydroquinoline derivative serves as a versatile building block for the construction of more complex heterocyclic systems, which are often the core scaffolds of bioactive molecules. Its strategic importance lies in the presence of a bromine atom on the aromatic ring, rendering it amenable to a wide array of cross-coupling reactions, thereby enabling the introduction of diverse functionalities. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and handling protocols, designed to empower researchers in leveraging this compound for novel drug discovery and development.

Molecular and Physicochemical Profile

The fundamental characteristics of this compound are summarized below, providing a foundational understanding of its molecular nature.

Key Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 1187932-64-4 | [1] |

| Molecular Formula | C₁₄H₁₈BrNO₂ | [1] |

| Molecular Weight | 312.20 g/mol | [1] |

| IUPAC Name | tert-butyl 7-bromo-3,4-dihydro-2H-quinoline-1-carboxylate | - |

| Appearance | Solid (predicted) | - |

| Density (Predicted) | 1.353±0.06 g/cm³ | [2] |

| Boiling Point (Predicted) | 374.2±42.0 °C | [2] |

| Flash Point (Predicted) | 180.1±27.9 °C | [2] |

| pKa (Predicted) | -1.55±0.20 | [2] |

| SMILES | O=C(N1CCCC2=C1C=C(Br)C=C2)OC(C)(C)C | [3] |

| InChI Key | JOJRQDHTJFLVJZ-UHFFFAOYSA-N | [3] |

Structural Representation

Caption: 2D structure of this compound.

Synthesis and Purification

The primary synthetic route to this compound involves the protection of the secondary amine of 7-bromo-1,2,3,4-tetrahydroisoquinoline with a tert-butoxycarbonyl (Boc) group.

General Synthetic Protocol

A widely employed method utilizes di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. A microwave-assisted reaction has been reported to achieve a high yield of 99% under optimized conditions.[1]

Step-by-step methodology:

-

Dissolution: Dissolve 7-bromo-1,2,3,4-tetrahydroisoquinoline in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Base Addition: Add a base, for example, sodium carbonate or triethylamine, to the solution to act as a proton scavenger.

-

Boc-Anhydride Addition: Slowly add di-tert-butyl dicarbonate to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Caption: Synthetic scheme for the preparation of the title compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of the synthesized compound.

-

¹H NMR (500 MHz, CDCl₃): δ 7.25 (m, 2H), 6.98 (d, J = 8.5 Hz, 1H), 3.82 (t, J = 6.0 Hz, 2H), 2.74 (t, J = 6.5 Hz, 2H), 1.95 (m, 2H), 1.51 (s, 9H).[1]

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the reactivity of the bromine substituent on the aromatic ring. This functional group serves as a handle for various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig amination reactions. These transformations allow for the introduction of a wide range of substituents at the 7-position of the quinoline core, which is a key strategy in the structure-activity relationship (SAR) studies of many drug discovery programs.

The Boc protecting group on the nitrogen atom ensures the stability of the dihydroquinoline ring system during these synthetic manipulations and can be readily removed under acidic conditions to liberate the free amine for further functionalization.

This intermediate is particularly valuable in the synthesis of compounds targeting the central nervous system.

Handling, Storage, and Safety

Handling:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry place.

-

Recommended storage temperature is between 2-8°C.

Safety:

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Statements:

-

If on skin: Wash with plenty of soap and water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

Call a poison center or doctor if you feel unwell.

-

Always consult the Material Safety Data Sheet (MSDS) for the most current and detailed safety information before handling this compound.

Conclusion

This compound is a valuable and versatile intermediate for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined reactivity, centered around the bromine substituent, provides a reliable platform for the synthesis of diverse libraries of quinoline-based compounds for drug discovery. A thorough understanding of its physical and chemical properties, coupled with appropriate handling and safety precautions, is essential for its effective and safe utilization in the laboratory.

References

- Current time information in Pasuruan, ID. (n.d.).

- This compound | 1187932-64-4. (n.d.). Benchchem.

- tert-Butyl 3,4-dihydroquinoxaline-1(2H)-carboxylate | 887590-25-2. (n.d.). Benchchem.

- 1781570-26-0 | tert-Butyl 7-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate. (n.d.). ChemScene.

- tert-Butyl 7-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate - ChemBK. (n.d.).

- SAFETY DATA SHEET. (2025, October 24).

- Factory Supply High Purity TERT-BUTYL 7-BROMO-3,4-DIHYDROISOQUINOLINE-2(1H)-CARBOXYLATE Top Purity 99% 258515-65-0 Efficient Shipping. (n.d.). Hangzhou Huarong Pharm Co., Ltd.

- 1187932-64-4 | this compound. (n.d.). Ambeed.com.

- Tert-Butyl 7-Bromo-3,4-Dihydroisoquinoline-2(1H)-Carboxylate: Synthesis, Applications, and Role as a Pharmaceutical Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- tert-butyl 7-bromo-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate. (n.d.). Benchchem.

- SAFETY DATA SHEET. (n.d.). Fisher Scientific.

- tert-butyl 7-bromo-3, 3-dimethyl-1, 4-dihydroisoquinoline-2-carboxylate, min 97%, 100 mg. (n.d.).

- TERT-BUTYL 7-BROMO-3,4-DIHYDROISOQUINOLINE-2(1H)-CARBOXYLATE. (2025, August 8). ChemicalBook.

- tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate. (n.d.). AiFChem.

- tert-butyl7-bromo-3,4-dihydro-2H-quinoline-1-carboxylate. (n.d.). Echemi.

- tert-butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate-1,1,3,3,4,4,5,6,8-d9. (n.d.).

- This compound. (n.d.). MySkinRecipes.

- tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | C14H20N2O2. (n.d.). PubChem.

- (PDF) tert-Butyl (2S,3R,4R)-7′-bromo-4-methyl-2′,5-dioxo-4,5-dihydro-3H-spiro[furan-2,3′-indoline]-3-carboxylate. (n.d.). ResearchGate.

- Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant. (n.d.). MDPI.

Sources

The Strategic Importance of the 7-Position Bromine: A Technical Guide to Unlocking Novel Heterocyclic Derivatives via Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry and materials science, the precise functionalization of heterocyclic scaffolds is paramount for the discovery of novel molecular entities with tailored properties. Among the various synthetic handles employed, a bromine atom at the 7-position of key heterocyclic cores—such as indoles, quinolines, and benzimidazoles—has emerged as a particularly valuable and versatile linchpin for diversification. This technical guide provides an in-depth exploration of the strategic significance of the 7-bromo substituent in palladium-catalyzed cross-coupling reactions. We will dissect the underlying electronic and steric factors that govern its reactivity, offering field-proven insights into experimental design. This guide will furnish researchers with detailed, self-validating protocols for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions, supplemented with quantitative data and mechanistic diagrams to empower the rational design of complex molecular architectures.

The C7-Position: A Gateway to Unlocking Novel Chemical Space

The indole, quinoline, and benzimidazole ring systems are privileged scaffolds, forming the core of numerous natural products and blockbuster pharmaceuticals. The substitution pattern on these rings dictates their three-dimensional shape, electronic properties, and ultimately, their biological activity. While positions like C2 and C3 in indoles are often more electronically activated and thus more readily functionalized, the C7-position offers a unique vector for substitution that can profoundly influence a molecule's interaction with biological targets.[1][2]

Functionalization at the C7-position can:

-

Modulate solubility and pharmacokinetic properties: Introducing substituents at this position can fine-tune the lipophilicity and metabolic stability of a drug candidate.

-

Explore novel binding interactions: C7-substituents can access previously unoccupied pockets in a protein's binding site, leading to enhanced potency or altered selectivity.

-

Serve as a key attachment point: In the context of proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs), the C7-position provides a strategic site for linker attachment.

The introduction of a bromine atom at this position provides a robust and reliable handle for a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.[3]

The Unique Reactivity of the 7-Bromo Substituent: A Tale of Sterics and Electronics

The reactivity of an aryl bromide in a cross-coupling reaction is a delicate interplay of electronic and steric effects. The position of the bromine atom on the heterocyclic core significantly influences its susceptibility to oxidative addition, the often rate-determining step in the catalytic cycle.

Electronic Effects: The electron density at the carbon atom bearing the bromine is a crucial factor.

-

Indoles: The indole nucleus is generally electron-rich. A bromine at the 7-position is influenced by the electron-donating character of the pyrrole ring.

-

Quinolines: In contrast, the quinoline system is more electron-deficient due to the influence of the pyridine ring. A bromine on the benzo-fused portion of the ring system will have its reactivity modulated by this overall electronic character. Substituents on the quinoline ring can further tune this reactivity; electron-withdrawing groups can enhance the rate of oxidative addition.[4]

-

Benzimidazoles: The electronic nature of the C7-position in benzimidazoles is similarly influenced by the fusion of the benzene and imidazole rings.

Steric Effects: The steric environment around the C-Br bond is a critical determinant of reactivity.

-

The C7-position is ortho to the junction of the two fused rings and, in the case of indoles and benzimidazoles, adjacent to the N-H or N-substituent. This can create significant steric hindrance, impeding the approach of the bulky palladium catalyst.[5]

-

This steric hindrance can be both a challenge and an opportunity. While it may necessitate more reactive catalysts or harsher conditions, it can also lead to unique regioselectivity in polyhalogenated systems.

The general trend for halide reactivity in palladium-catalyzed cross-coupling is I > Br > Cl, a direct consequence of the bond dissociation energies.[6] Thus, a 7-bromo substituent offers a good balance of reactivity and stability, making it an ideal synthetic handle.

Mastering the Cross-Coupling Toolkit for C7-Functionalization

The 7-bromo group is a versatile precursor for a variety of high-impact cross-coupling reactions. The choice of reaction depends on the desired final product, with each method having its own set of optimal conditions and mechanistic nuances.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[7]

Causality Behind Experimental Choices:

-

Catalyst and Ligand: For sterically hindered substrates like 7-bromoheterocycles, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed. These ligands promote the formation of a monoligated, highly reactive Pd(0) species that can more readily undergo oxidative addition at a sterically encumbered site.[8]

-

Base: A base is required to activate the boronic acid for transmetalation. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction outcome and should be optimized for the specific substrate and coupling partner.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DME) and an aqueous solution of the base is commonly used.

Self-Validating Protocol: Suzuki-Miyaura Coupling of 7-Bromo-1H-indole

-

Materials: 7-Bromo-1H-indole, arylboronic acid, Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane, water.

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 7-bromo-1H-indole (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

-

Add Pd(PPh₃)₄ (0.05 equiv).

-

Add a degassed 3:1 mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to 90 °C and stir for 12-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Quantitative Data Summary: Suzuki-Miyaura Coupling of Bromoheterocycles

| Substrate | Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 7-Bromo-1-tetralone | Arylboronic acid | Pd[P(tBu)₃]₂ (5) | P(tBu)₃ | Cs₂CO₃ | 1,4-Dioxane | 90 | 12-16 | Good to Excellent | [9] |

| 7-Bromo-4-sulfonamido-1H-indazole | Arylboronic acids | Pd(dppf)Cl₂ (10) | dppf | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 60-85 | [1] |

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | dppf | K₂CO₃ | DME | 80 | 2 | 95 | [4] |

Diagram: Suzuki-Miyaura Catalytic Cycle

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction provides a powerful method for the synthesis of aryl and vinyl alkynes by coupling a terminal alkyne with an aryl or vinyl halide.[10] This reaction is invaluable for the construction of rigid scaffolds and for introducing a handle for further "click" chemistry functionalization.

Causality Behind Experimental Choices:

-

Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system of a palladium complex and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

-

Base: An amine base, such as triethylamine or diisopropylamine, is typically used. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct.

-

Copper-Free Conditions: Concerns over homocoupling of the alkyne (Glaser coupling) and the toxicity of copper have led to the development of copper-free Sonogashira protocols. These often require more specialized palladium catalysts and stronger bases.[11]

Self-Validating Protocol: Sonogashira Coupling of 7-Bromoquinoline

-

Materials: 7-Bromoquinoline, terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, triethylamine (TEA), THF.

-

Procedure:

-

To a Schlenk flask under an inert atmosphere, add 7-bromoquinoline (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

-

Add degassed THF followed by degassed triethylamine.

-

Add the terminal alkyne (1.2 equiv) dropwise via syringe.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

-

Concentrate the filtrate and purify the residue by column chromatography.

-

Quantitative Data Summary: Sonogashira Coupling of Bromoheterocycles

| Substrate | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 8-(Benzyloxy)-5-chloro-7-iodoquinoline | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 80 | Good | [8] |

| Substituted Quinolines | Terminal Alkynes | Pd(OAc)₂ | None | K₂CO₃ | DMF | 100 | Moderate to Good | [12] |

| Bromo-substituted pyrazolo[1,5-a]pyrimidin-2-amines | Various Alkynes | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 80 | 65-88 | [13] |

Diagram: Sonogashira Catalytic Cycle (Copper Co-catalyzed)

Heck Reaction: Vinylation of the Heterocyclic Core

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[5] It is a powerful tool for the synthesis of substituted olefins.

Causality Behind Experimental Choices:

-

Catalyst System: The choice of palladium source and ligand is crucial. For less reactive aryl bromides, electron-rich and bulky phosphine ligands are often necessary to promote oxidative addition.[14]

-

Base: A base, typically an amine like triethylamine or an inorganic base like sodium or potassium carbonate, is required to neutralize the hydrogen halide formed during the reaction.

-

Solvent: Polar aprotic solvents such as DMF, DMA, or dioxane are commonly used.[15]

Self-Validating Protocol: Heck Reaction of 7-Bromo-1H-benzimidazole

-

Materials: 7-Bromo-1H-benzimidazole, an alkene (e.g., n-butyl acrylate), Pd(OAc)₂, P(o-tolyl)₃, triethylamine (Et₃N), DMF.

-

Procedure:

-

In a sealed tube, combine 7-bromo-1H-benzimidazole (1.0 equiv), the alkene (1.5 equiv), Pd(OAc)₂ (0.02 equiv), and P(o-tolyl)₃ (0.04 equiv).

-

Add degassed DMF and triethylamine (1.5 equiv).

-

Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the product by column chromatography.

-

Quantitative Data Summary: Heck Reaction of Bromoarenes

| Aryl Bromide | Olefin | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromoanisole | n-Butyl acrylate | Pd-1 (1.4) | K₂CO₃ | DMF | 100 | 20 | >99 (conv.) | [16] |

| Aryl Bromides | n-Butyl acrylate | Pd/Phosphine-imidazolium salt | Cs₂CO₃ | NMP | 140 | 1-24 | High | [17] |

| 1-Bromo-4-nitrobenzene | Styrene | Pd-L1/Pd-L2 | Na₂CO₃, K₂CO₃, or Et₃N | DMA, DMF, or Dioxane | 120-140 | 1 | Good | [15] |

Diagram: Heck Reaction Catalytic Cycle

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[18] It has become an indispensable tool in medicinal chemistry for the synthesis of anilines and related compounds.[19]

Causality Behind Experimental Choices:

-

Ligand Selection: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos, DavePhos) are often the ligands of choice, as they facilitate both the oxidative addition and the reductive elimination steps.[18]

-

Base: A strong, non-nucleophilic base is typically required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) and sodium tert-butoxide (NaOtBu) are commonly used.

-

Substrate Compatibility: The reaction is compatible with a wide range of primary and secondary amines, including anilines, alkylamines, and various heterocycles.

Self-Validating Protocol: Buchwald-Hartwig Amination of 7-Bromo-2-methylindole

-

Materials: 7-Bromo-2-methylindole, an amine (e.g., morpholine), Pd₂(dba)₃, a biaryl phosphine ligand (e.g., RuPhos), sodium tert-butoxide (NaOtBu), toluene.

-

Procedure:

-

To a glovebox, add Pd₂(dba)₃ (0.01 equiv), the ligand (0.02 equiv), and NaOtBu (1.4 equiv) to a vial.

-

In a separate vial, dissolve 7-bromo-2-methylindole (1.0 equiv) and the amine (1.2 equiv) in toluene.

-

Add the substrate solution to the catalyst mixture.

-

Seal the vial and heat to 100 °C for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

After cooling, dilute with ethyl acetate and filter through Celite.

-

Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography.

-

Quantitative Data Summary: Buchwald-Hartwig Amination

| Aryl Halide | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| N-Benzyl-4-bromo-7-azaindole | Benzamide | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Dioxane | 110 | Good | [14] |

| 2-Bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 80 | 60 | [20] |

| Aryl Bromides | Various Amines | Pd(OAc)₂/Biaryl Phosphines | NaOtBu | Toluene | 80-110 | High | [21] |

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

C-H Activation: A Modern Alternative to Pre-functionalization

While the use of a 7-bromo handle is a robust and well-established strategy, recent advances in C-H activation offer a more atom-economical approach to C7-functionalization.[22][23] These methods bypass the need for pre-installing a halogen by directly coupling a C-H bond with a suitable partner. Directing groups are often employed to achieve high regioselectivity for the otherwise less reactive C7-position.[2]

Conclusion

The bromine atom at the 7-position of indoles, quinolines, and benzimidazoles is more than just a substituent; it is a strategic gateway to novel chemical space. Its unique electronic and steric environment presents both challenges and opportunities for the synthetic chemist. By understanding the fundamental principles of cross-coupling reactions and carefully selecting the appropriate catalytic system, researchers can leverage the 7-bromo handle to construct a diverse array of complex molecules with tailored properties. The protocols and insights provided in this guide serve as a comprehensive resource for drug development professionals and academic researchers alike, empowering them to push the boundaries of molecular design and accelerate the discovery of the next generation of therapeutics and functional materials.

References

-

Heck Reaction—State of the Art. (n.d.). MDPI. [Link]

-

Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. (n.d.). PMC - NIH. [Link]

-

Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. (n.d.). Beilstein Journals. [Link]

-

A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). PMC - NIH. [Link]

-

Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. (2017). ResearchGate. [Link]

-

Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. (n.d.). ResearchGate. [Link]

-

Negishi Cross‐Coupling Provides Alkylated Tryptophans and Tryptophan Regioisomers. (2021). PMC - NIH. [Link]

-

Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. (2016). ACS Publications. [Link]

-

Optimizing Organic Synthesis with 7-Bromoindole: A Supplier's Guide. (n.d.). [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

-

Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. (2016). PubMed. [Link]

-

Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre. (n.d.). Biblio. [Link]

-

Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (n.d.). MDPI. [Link]

-

Comparative Study of the Kumada, Negishi, Stille, and Suzuki−Miyaura Reactions in the Synthesis of the Indole Alkaloids Hippadine and Pratosine. (2006). ACS Publications. [Link]

-

Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling. (n.d.). PubMed. [Link]

-

The Suzuki Reaction. (n.d.). Andrew G Myers Research Group. [Link]

-

A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (n.d.). RSC Publishing. [Link]

-

Palladium-Catalyzed C-H Arylation of Indoles at the C7-Position. (n.d.). ResearchGate. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

-

Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles. (n.d.). PubMed. [Link]

-

The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen research portal. [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). [Link]

-

N-Protecting group tuning of the enantioselectivity in Strecker reactions of trifluoromethyl ketimines to synthesize quaternary α-trifluoromethyl amino nitriles. (n.d.). RSC Publishing. [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

-

New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction. (2023). Unibo. [Link]

-

Impact of Cross-Coupling Reactions in Drug Discovery and Development. (n.d.). MDPI. [Link]

-

Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. (n.d.). Semantic Scholar. [Link]

-

An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (n.d.). RSC Publishing. [Link]

-

Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... (n.d.). ResearchGate. [Link]

-

Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles. (n.d.). PMC - NIH. [Link]

-

Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. (n.d.). ResearchGate. [Link]

-

Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. (n.d.). RSC Publishing. [Link]

-

Which conditions are favorable for the efficient Suzuki coupling?. (2014). ResearchGate. [Link]

-

Optimization of the coupling reaction of N-methyl-4-bromo-7-azaindole... (n.d.). ResearchGate. [Link]

-

Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. (n.d.). Sci-Hub. [Link]

-

Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). [Link]

-

Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. (n.d.). [Link]

-

Recent Advances in Sonogashira Reactions. (n.d.). ResearchGate. [Link]

-

Heck reaction using palladium-benzimidazole catalyst: synthesis, characterisation and catalytic activity. (2018). ResearchGate. [Link]

-

Bromo‐Substituted Diazenyl‐pyrazolo[1,5‐a]pyrimidin‐2‐amines: Sonogashira Cross‐Coupling Reaction, Photophysical Properties, Bio‐interaction and HSA Light‐Up Sensor. (n.d.). ResearchGate. [Link]

Sources

- 1. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. cris.unibo.it [cris.unibo.it]

- 12. researchgate.net [researchgate.net]

- 13. Heck-like Reactions Involving Heteroatomic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 17. sci-hub.ru [sci-hub.ru]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. mdpi.com [mdpi.com]

- 20. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

Methodological & Application

The Strategic deployment of tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate in Modern Pharmaceutical Research

Introduction: A Versatile Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the 3,4-dihydroquinoline core is a privileged scaffold, appearing in a multitude of biologically active compounds.[1][2] Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically decorated with functional groups to optimize interactions with biological targets. Among the various derivatives of this scaffold, tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate has emerged as a particularly valuable and versatile building block for the synthesis of novel drug candidates.

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this key intermediate. We will explore its chemical properties, delve into detailed protocols for its derivatization, and present a case study illustrating its application in the synthesis of potent bioactive molecules.

Chemical Properties and Strategic Advantages

The utility of this compound in pharmaceutical research stems from a combination of its structural features:

-

The Dihydroquinoline Core: This heterocyclic system is a key component in compounds exhibiting a wide range of pharmacological activities, including anticancer, and anti-tubercular properties.[2][3]

-

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the nitrogen atom serves two critical functions. Firstly, it deactivates the nitrogen towards unwanted side reactions, allowing for selective functionalization at other positions. Secondly, it enhances the solubility of the molecule in common organic solvents, facilitating its handling and purification. This protecting group can be readily removed under acidic conditions when required.

-

The 7-Bromo Substituent: This is the cornerstone of the molecule's versatility. The bromine atom at the 7-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile and efficient introduction of a diverse array of substituents, including aryl, heteroaryl, and amino groups, enabling extensive structure-activity relationship (SAR) studies.

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The primary application of this compound lies in its use as a substrate for palladium-catalyzed cross-coupling reactions. The two most powerful and widely employed transformations are the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds.

Workflow for Derivatization

Caption: General workflow for the derivatization of the title compound.

Detailed Experimental Protocols

The following protocols are generalized procedures and may require optimization based on the specific substrate and desired product. It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 7-Aryl-3,4-dihydroquinoline Derivatives

This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.

Materials:

| Reagent/Material | Typical Molar Equivalents | Purpose |

| This compound | 1.0 | Starting Material |

| Arylboronic Acid | 1.2 - 1.5 | Coupling Partner |

| Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | 0.01 - 0.05 | Catalyst for C-C bond formation |

| Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | 2.0 - 3.0 | Activates the boronic acid |

| Solvent (e.g., 1,4-Dioxane, Toluene, DMF, with/without water) | - | Reaction Medium |

| Inert Gas (Nitrogen or Argon) | - | Prevents oxidation of the catalyst |

Procedure:

-

To a dry reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the vessel with an inert gas (repeat this cycle three times).

-

Add the degassed solvent to the reaction mixture via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time typically ranges from 2 to 24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 7-aryl-3,4-dihydroquinoline derivative.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 7-Amino-3,4-dihydroquinoline Derivatives

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound with a primary or secondary amine.

Materials:

| Reagent/Material | Typical Molar Equivalents | Purpose |

| This compound | 1.0 | Starting Material |

| Amine (Primary or Secondary) | 1.2 - 1.5 | Coupling Partner |

| Palladium Pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) | 0.01 - 0.05 | Catalyst Source |

| Phosphine Ligand (e.g., XPhos, RuPhos, BINAP) | 0.02 - 0.10 | Stabilizes and activates the catalyst |

| Strong Base (e.g., NaOt-Bu, K₃PO₄, LiHMDS) | 1.5 - 2.5 | Deprotonates the amine |

| Anhydrous, Aprotic Solvent (e.g., Toluene, 1,4-Dioxane) | - | Reaction Medium |

| Inert Gas (Nitrogen or Argon) | - | Prevents catalyst oxidation |

Procedure:

-

In a dry reaction vessel, combine the palladium pre-catalyst and the phosphine ligand.

-

Add this compound and the base to the vessel.

-

Evacuate and backfill the vessel with an inert gas (repeat this cycle three times).

-

Add the anhydrous, aprotic solvent, followed by the amine.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-24 hours).

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 7-amino-3,4-dihydroquinoline derivative.

Case Study: Synthesis of 7-Amino-3,4-dihydroquinolin-2(1H)-one-Peptide Conjugates with Carbonic Anhydrase Inhibitory Activity

A recent study highlights the utility of the 7-amino-dihydroquinoline scaffold in developing enzyme inhibitors.[4] While the direct synthesis from this compound is not detailed in this specific paper, the resulting 7-amino derivatives are key intermediates. The study showcases the synthesis of peptide conjugates of 7-amino-3,4-dihydroquinolin-2(1H)-one and their evaluation as inhibitors of human carbonic anhydrase (hCA) isoforms I and II.

Synthetic Rationale and Biological Significance

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and certain types of cancer. The dihydroquinolinone scaffold serves as a core structure to which different peptide chains are attached, allowing for the exploration of SAR and optimization of inhibitory activity.

Caption: Synthetic and evaluation pathway for carbonic anhydrase inhibitors.

Biological Activity Data

Several of the synthesized peptide-dihydroquinolinone conjugates demonstrated notable inhibitory activity against the hCA II isoform, which is a target for antiglaucoma drugs.

| Compound ID | Structure (Schematic) | hCA II Inhibition (Kᵢ, µM) |

| 2 | Dihydroquinolinone-Peptide Conjugate | 15.7 |

| 3 | Dihydroquinolinone-Peptide Conjugate | 25.4 |

| 6 | Dihydroquinolinone-Peptide Conjugate | 33.8 |

| 10 | Dihydroquinolinone-Peptide Conjugate | 45.2 |

| 13 | Dihydroquinolinone-Peptide Conjugate | 55.9 |

| 15 | Dihydroquinolinone-Peptide Conjugate | 65.7 |

Data extracted from Arch Pharm (Weinheim). 2021 Nov;354(11):e2100122.[4]

This case study exemplifies how the functionalization at the 7-position of the dihydroquinoline core, made accessible through intermediates like this compound, can lead to the discovery of potent and selective enzyme inhibitors.

Conclusion

This compound is a high-value building block in pharmaceutical research, offering a reliable and versatile platform for the synthesis of diverse libraries of 7-substituted dihydroquinoline derivatives. The robust and well-established palladium-catalyzed cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provide medicinal chemists with powerful tools to explore structure-activity relationships and optimize drug candidates. The successful application of this scaffold in the development of enzyme inhibitors underscores its significance in the ongoing quest for novel therapeutics.

References

-

Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. MDPI. Available at: [Link]

-

Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. PubMed. Available at: [Link]

-

The synthesis of derivatives of 7-amino-1,2-dihydro-4... ResearchGate. Available at: [Link]

-

Synthesis and biological evaluation of dihydroquinoline carboxamide derivatives as anti-tubercular agents. PubMed. Available at: [Link]

-

Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. PubMed. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of dihydroquinoline carboxamide derivatives as anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Leveraging tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate for Novel Anticancer Drug Discovery

Abstract

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate (CAS: 1187932-64-4) as a pivotal starting material in the synthesis and development of next-generation anticancer therapeutics. We will detail its synthetic utility, provide step-by-step protocols for derivatization via cross-coupling reactions, and outline methodologies for evaluating the biological activity of the resulting compounds against cancer cell lines.

Introduction: The Quinoline Scaffold in Oncology

Quinoline and its hydrogenated derivatives are heterocyclic aromatic compounds that have garnered significant attention in oncology research.[2] Their rigid structure allows for precise spatial orientation of functional groups, making them ideal for interacting with various biological targets.[3] Numerous anticancer agents, both approved and investigational, incorporate this moiety. Their mechanisms of action are diverse, including the inhibition of tyrosine kinases, disruption of tubulin polymerization, intercalation with DNA, and induction of apoptosis.[2][3][4]

The specific building block, This compound , offers three key strategic advantages for drug discovery:

-

The Tetrahydroquinoline Core: Provides a proven three-dimensional framework for receptor binding.

-

The 7-Bromo Substituent: Acts as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the systematic introduction of diverse chemical functionalities.[5] This position is often more reactive than other isomers, facilitating efficient coupling.[5]

-

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group protects the quinoline nitrogen, preventing unwanted side reactions during synthesis and enhancing solubility in organic solvents. It can be readily removed under acidic conditions if required for further modification or to unmask a secondary amine.

This guide will demonstrate how to harness these features to generate novel chemical entities for anticancer screening.

Strategic Derivatization: From Building Block to Compound Library

The primary utility of this compound lies in its capacity for modification at the C7 position. Palladium-catalyzed cross-coupling reactions are the cornerstone of this strategy, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Workflow for Library Synthesis

The overall strategy involves a parallel synthesis approach where the common quinoline core is coupled with a diverse set of building blocks (e.g., boronic acids) to rapidly generate a library of analogues for biological screening.

Caption: Synthetic workflow for generating a chemical library.

Protocol 2.1: Suzuki-Miyaura Cross-Coupling

This protocol details a general procedure for the Suzuki-Miyaura reaction, a robust method for creating a C-C bond between the quinoline core and an aryl or heteroaryl moiety.

Rationale: The Suzuki-Miyaura reaction is chosen for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids, enabling extensive exploration of the chemical space around the quinoline scaffold.

Reagents & Equipment:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

-

Schlenk flask or microwave vial

-

Nitrogen or Argon source

-

Magnetic stirrer and heating plate or microwave reactor

-

Standard glassware for workup and purification (silica gel chromatography)

Procedure:

-

Inert Atmosphere: To a Schlenk flask or microwave vial, add this compound (e.g., 100 mg, 0.32 mmol) and the selected arylboronic acid (e.g., 1.3 eq, 0.42 mmol).

-

Reagent Addition: Add the base (e.g., K₂CO₃, 2.0 eq, 0.64 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%, 0.0096 mmol).

-

Degassing: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL Dioxane, 1 mL Water) via syringe.

-

Reaction: Heat the reaction mixture with vigorous stirring. Typical conditions are 80-100 °C for 4-16 hours. Reaction progress should be monitored by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Biological Evaluation: Screening for Anticancer Activity

Once a library of derivatives is synthesized, the next step is to screen them for anticancer activity. The hydrogenated quinoline scaffold has been implicated in various anticancer mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling kinases.[3][6][7]

Screening Cascade for Hit Identification

A tiered approach is recommended, starting with broad cytotoxicity screening and progressing to more specific mechanism-of-action studies for promising "hit" compounds.

Caption: Tiered workflow for biological screening.

Protocol 3.1: MTT Cell Viability Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability and is a standard first-pass screen for cytotoxicity.

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric, robust, and high-throughput method to quantify the cytotoxic effects of compounds on cancer cell lines.[8] It allows for the determination of the IC₅₀ value, the concentration at which a compound inhibits 50% of cell growth.

Materials & Equipment:

-

Cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO (stock solutions)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well cell culture plates

-

Multichannel pipette

-

CO₂ incubator (37 °C, 5% CO₂)

-

Microplate reader (570 nm wavelength)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include wells for vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours in the CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

| Compound | Derivative Type (R-Group) | IC₅₀ on MCF-7 (µM) [Hypothetical] | IC₅₀ on A549 (µM) [Hypothetical] |

| Parent | 7-Bromo | > 50 | > 50 |

| D-01 | 4-Methoxyphenyl | 8.2 | 11.5 |

| D-02 | 3-Pyridyl | 4.5 | 6.1 |

| D-03 | 3,4-Dichlorophenyl | 15.7 | 22.3 |

| Doxorubicin | Positive Control | 0.9 | 1.2 |

Elucidating the Mechanism of Action

Compounds that demonstrate potent cytotoxicity (e.g., IC₅₀ < 10 µM) should be advanced to secondary assays to investigate their mechanism of action.[4] Based on existing literature for quinoline derivatives, promising avenues of investigation include effects on cell cycle progression and tubulin dynamics.[6][7][9]

Potential Molecular Targets and Pathways

Many quinoline-based compounds exert their anticancer effects by interacting with key cellular machinery involved in proliferation and survival.[3]

Caption: Potential molecular targets for quinoline derivatives.

Conclusion and Future Directions

This compound is a commercially available and highly valuable building block for anticancer drug discovery. Its strategic placement of a bromine atom on a privileged tetrahydroquinoline core allows for the rapid generation of diverse chemical libraries through robust cross-coupling chemistry. The protocols and workflows outlined in this guide provide a clear path from initial synthesis to biological screening and preliminary mechanism-of-action studies. Future work should focus on exploring a wider range of coupling partners, optimizing the pharmacokinetic properties of lead compounds, and validating their efficacy in in vivo cancer models.

References

-

Vaz, W. F., et al. (2021). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. Molecular Diversity, 25(1), 55–66. Retrieved from [Link]

-

MDPI. (2024). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Molecules. Retrieved from [Link]

-

Wang, Y., et al. (2016). A Novel 1,2-Dihydroquinoline Anticancer Agent and Its Delivery to Tumor Cells Using Cationic Liposomes. Anticancer Research, 36(5), 2105-11. Retrieved from [Link]

-

MDPI. (2022). Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). Some examples of anticancer compounds based on the tetrahydroquinoline scaffold. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. Retrieved from [Link]

-

PubMed. (2022). Discovery of Novel 3,4-Dihydro-2(1 H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. Molecules, 27(5), 1537. Retrieved from [Link]

-

PubMed. (2024). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Molecules, 29(17), 4273. Retrieved from [Link]

-

International Journal of Medical and Pharmaceutical Sciences. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Tert-Butyl 7-Bromo-3,4-Dihydroisoquinoline-2(1H)-Carboxylate: Synthesis, Applications, and Role as a Pharmaceutical Intermediate. Retrieved from [Link]

-

MDPI. (2024). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. Molecules. Retrieved from [Link]

-

PubMed. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. Retrieved from [Link]

-

PubMed Central. (n.d.). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Retrieved from [Link]

-

PubMed Central. (2025). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijmphs.com [ijmphs.com]

- 4. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of Novel 3,4-Dihydro-2(1 H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Novel 1,2-Dihydroquinoline Anticancer Agent and Its Delivery to Tumor Cells Using Cationic Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Role of tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate in Modern Drug Discovery: Application Notes and Protocols

Introduction: A Privileged Scaffold in Medicinal Chemistry

tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate, a key heterocyclic building block, has emerged as a cornerstone intermediate in the synthesis of a diverse array of biologically active molecules. The 1,2,3,4-tetrahydroquinoline core is a privileged structure found in numerous natural products and FDA-approved drugs, prized for its rigid conformation and three-dimensional character. The strategic placement of a bromine atom at the 7-position provides a versatile synthetic handle for introducing molecular diversity through modern cross-coupling reactions. Simultaneously, the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability and allows for controlled, selective transformations, which can be readily removed under acidic conditions to enable further functionalization.

These attributes make this compound an invaluable asset in the development of novel therapeutics, particularly for targeting the central nervous system (CNS), as well as in the creation of potent kinase inhibitors and receptor modulators.[1] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and validated protocols for the use of this versatile intermediate.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is paramount for its effective and safe utilization in synthesis.

| Property | Value |

| CAS Number | 474976-96-6 |

| Molecular Formula | C₁₄H₁₈BrNO₂ |

| Molecular Weight | 312.20 g/mol |

| Appearance | Off-white to light yellow solid |

| Solubility | Soluble in dichloromethane, ethyl acetate, and other common organic solvents. |

| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. |

Safety Precautions: Standard laboratory safety protocols should be strictly adhered to when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Core Applications in Pharmaceutical Synthesis

The synthetic utility of this compound is predominantly centered around palladium-catalyzed cross-coupling reactions. The electron-rich nature of the tetrahydroquinoline ring system, combined with the reactive carbon-bromine bond, facilitates efficient bond formation. The two most pivotal transformations are the Suzuki-Miyaura cross-coupling for the creation of carbon-carbon bonds and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds.[2]

I. Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust and highly versatile method for the formation of C-C bonds, particularly for generating biaryl and vinyl-substituted aromatic systems.[3] In the context of drug discovery, this reaction is instrumental in constructing the core scaffolds of numerous kinase inhibitors, which often feature a heterocyclic core appended with various aryl or heteroaryl moieties.[2]

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

Anhydrous 1,4-dioxane

-

Anhydrous water

-

Nitrogen or Argon gas (inert atmosphere)

Equipment:

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas line

-

Standard laboratory glassware for work-up and purification

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).

-

Seal the flask, and then evacuate and backfill with inert gas (repeat this cycle three times) to ensure an inert atmosphere.

-

Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.5 M.

-

Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the reactivity of the boronic acid.

-

Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 7-aryl-3,4-dihydroquinoline-1(2H)-carboxylate derivative.

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

II. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[4][5][6] This transformation has become indispensable in medicinal chemistry for the synthesis of aryl amines, which are prevalent in a vast number of pharmaceuticals.[7] The reaction's broad substrate scope and functional group tolerance allow for the coupling of a wide variety of amines with aryl halides, including our intermediate of interest.[4] This is particularly useful in the synthesis of kinase inhibitors, where a nitrogen linkage to the core scaffold can provide crucial hydrogen bonding interactions with the target protein.[2]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Primary or secondary amine (1.1-1.5 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (2-4 mol%)

-

Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4-2.0 equivalents)

-

Anhydrous toluene or 1,4-dioxane

-

Nitrogen or Argon gas (inert atmosphere)

Equipment:

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas line

-

Standard laboratory glassware for work-up and purification

Procedure:

-

In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01-0.02 eq) and XPhos (0.02-0.04 eq) to a dry Schlenk flask.

-

Add the anhydrous solvent (toluene or dioxane) and stir for 5-10 minutes to form the active catalyst.

-

To this mixture, add this compound (1.0 eq), the amine (1.1-1.5 eq), and the base (NaOtBu or Cs₂CO₃, 1.4-2.0 eq).

-

Seal the flask and heat the reaction mixture to 80-110 °C. Monitor the reaction's progress by TLC or LC-MS. Reaction times typically range from 4 to 24 hours.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Dilute with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate derivative.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Concluding Remarks

This compound is a quintessential example of a modern building block that empowers medicinal chemists to rapidly explore chemical space and optimize lead compounds. Its utility in robust and scalable cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations allows for the efficient synthesis of complex molecular architectures. The protocols provided herein serve as a validated starting point for the application of this versatile intermediate in drug discovery programs. As the demand for novel therapeutics continues to grow, the strategic application of such well-designed intermediates will remain a critical component of successful pharmaceutical research and development.

References

-

MySkinRecipes. This compound. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Tert-Butyl 7-Bromo-3,4-Dihydroisoquinoline-2(1H)-Carboxylate: Synthesis, Applications, and Role as a Pharmaceutical Intermediate. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-